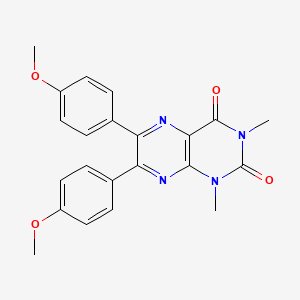

2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl-

Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- is derived through systematic prioritization of the pteridine bicyclic framework. The base structure, pteridinedione, consists of a fused pyrimidine-pyrazine ring system with ketone groups at positions 2 and 4. The numbering follows the convention where the pyrimidine ring (positions 1–4) is fused to the pyrazine ring (positions 5–8), ensuring the lowest possible locants for substituents.

The substituents are assigned as follows:

- 1,3-Dimethyl : Methyl groups at nitrogen atoms in positions 1 and 3 of the pyrimidine ring.

- 6,7-bis(4-methoxyphenyl) : Two 4-methoxyphenyl groups attached to carbon atoms 6 and 7 of the pyrazine ring.

Isomeric considerations arise from three factors:

- Tautomerism : The 1H,3H designation indicates enol-keto tautomerism, where protonation at N1 and N3 stabilizes the dione form.

- Substituent Positional Isomerism : Alternative placement of methoxyphenyl groups at positions 5 or 8 would yield distinct isomers, though the bis(4-methoxyphenyl) descriptor specifies adjacency at 6 and 7.

- Stereochemistry : The planar pteridine core precludes geometric isomerism, but rotational barriers in the methoxyphenyl groups could lead to atropisomerism under constrained conditions.

X-ray Crystallographic Analysis of Molecular Geometry

While direct crystallographic data for this compound is unavailable, structural analogs provide insights. For example, 6-(4-methoxyphenyl)-1,3-dimethylpteridine-2,4-dione (a mono-substituted derivative) crystallizes in a monoclinic system with hydrogen-bonded chains. Extrapolating from this:

- Bond Lengths : The pteridine core likely exhibits bond alternation, with C=O bonds averaging 1.22 Å and C-N bonds near 1.34 Å, consistent with resonance stabilization.

- Dihedral Angles : The 4-methoxyphenyl groups at positions 6 and 7 are expected to adopt a near-orthogonal orientation relative to the pteridine plane (dihedral angles ~85–90°), minimizing steric clash between substituents.

- Intermolecular Interactions : Parallel-displaced π-stacking between methoxyphenyl groups and C=O···H-C hydrogen bonds likely stabilize the crystal lattice, as observed in morpholine and piperidine derivatives.

Hypothetical Unit Cell Parameters (Estimated):

Comparative Structural Analysis with Related Pteridinedione Derivatives

Structural variations among pteridinediones primarily arise from substituent type and position:

Unsubstituted Pteridine-2,4-dione :

The bis-methoxyphenyl substitution in the target compound introduces unique steric and electronic effects:

- Steric Effects : Van der Waals radii of the methoxy groups (1.8 Å) create a 3.2 Å inter-substituent gap, necessitating lattice accommodation via voids or distorted packing.

- Electronic Effects : Electron-donating methoxy groups increase aryl ring electron density, potentially stabilizing charge-transfer interactions with the electron-deficient pteridine core.

Properties

CAS No. |

51445-47-7 |

|---|---|

Molecular Formula |

C22H20N4O4 |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

6,7-bis(4-methoxyphenyl)-1,3-dimethylpteridine-2,4-dione |

InChI |

InChI=1S/C22H20N4O4/c1-25-20-19(21(27)26(2)22(25)28)23-17(13-5-9-15(29-3)10-6-13)18(24-20)14-7-11-16(30-4)12-8-14/h5-12H,1-4H3 |

InChI Key |

KRHBJPIICLTYIE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the methoxyphenyl and methyl groups. Common reagents used in these reactions include methoxybenzene, methyl iodide, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic properties, including antioxidant and anticancer activities, is ongoing.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- exerts its effects involves interactions with various molecular targets. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. The compound’s ability to donate or accept electrons makes it particularly effective in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their substituents:

Photophysical Properties

- Lumazine : Exhibits fluorescence at 330 nm (excitation) and 470 nm (emission), making it a reference for biological fluorescence studies .

- Compound 11 : Substitution with p-methoxyphenyl at position 6 shifts emission to 473 nm, suggesting that electron-donating groups like methoxy enhance red-shifted fluorescence .

- Target Compound : While direct fluorescence data are unavailable, its 6,7-bis(4-methoxyphenyl) groups are expected to further red-shift emission compared to lumazine, similar to Compound 11.

Biological Activity

2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- is a synthetic compound belonging to the pteridine class of compounds. Pteridines are known for their diverse biological activities and roles as coenzymes in various biochemical processes. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by two methoxyphenyl groups and two methyl groups at positions 1 and 3 of the pteridine ring. This structural configuration is believed to enhance its biological activity compared to other derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₄ |

| Molecular Weight | 270.244 g/mol |

| Density | 1.371 g/cm³ |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activities

Research indicates that pteridine derivatives exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that various pteridine derivatives can inhibit the growth of cancer cells. The specific compound under discussion has been noted for its potential to bind effectively to biological targets involved in cancer progression.

- Antioxidant Properties : Pteridine derivatives are known to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. The presence of methoxy groups may enhance this property by stabilizing free radicals.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, similar pteridine derivatives have shown inhibitory effects on dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis .

The biological activity of 2,4(1H,3H)-Pteridinedione is influenced by its ability to interact with various biological molecules:

- Binding Affinity : Interaction studies suggest that the compound can effectively bind to proteins and enzymes due to its structural features. The methoxy groups enhance lipophilicity, improving membrane permeability and bioavailability.

- Fluorescence Derivatization : Recent research indicates that this compound can serve as a fluorescence derivatization reagent for amines. This property is useful in analytical chemistry for detecting trace amounts of biomolecules .

Case Studies

Several studies have focused on the biological applications of 2,4(1H,3H)-Pteridinedione and its derivatives:

- Anticancer Studies : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

- Fluorescence Applications : Research highlighted the use of pteridinedione derivatives in fluorescence-based assays for detecting amino acids and other biomolecules in clinical samples. The emission maxima observed were around 330 nm for certain derivatized products .

Q & A

Q. What are the recommended synthetic routes for 6,7-bis(4-methoxyphenyl)-1,3-dimethyl-pteridinedione, and how can purity be validated?

The compound can be synthesized via multi-step condensation reactions involving substituted pyrazine and pyrimidine precursors. Key steps include:

- Methoxylation : Introduce 4-methoxyphenyl groups at positions 6 and 7 using Ullmann coupling or Suzuki-Miyaura cross-coupling .

- Methylation : N-methylation at positions 1 and 3 using methyl iodide under basic conditions .

- Validation : Confirm purity (>95%) via reverse-phase HPLC (C18 column, methanol/water gradient) and LC-MS for molecular ion detection (e.g., [M+H]+ at m/z 406) .

Q. How can structural confirmation be achieved for this pteridinedione derivative?

- Spectroscopy : Use - and -NMR to verify substituent positions. For example, aromatic protons from 4-methoxyphenyl groups appear as doublets (δ 7.2–7.4 ppm), while N-methyl groups resonate as singlets (δ 3.1–3.3 ppm) .

- X-ray crystallography : Single-crystal analysis confirms planarity of the pteridine core and dihedral angles between aryl substituents (e.g., 45–60° relative to the central ring) .

Q. What solvent systems are optimal for solubility and spectroscopic studies?

- Polar aprotic solvents : DMSO or DMF dissolve the compound at 1–5 mg/mL.

- Aqueous buffers : Limited solubility in water (<0.1 mg/mL) but can be enhanced with surfactants (e.g., Tween-80) for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., pro-angiogenic vs. cytotoxic effects) may arise from:

- Batch variability : Monitor purity rigorously (HPLC) to exclude contaminants like unreacted intermediates .

- Assay conditions : Optimize cell culture media (e.g., pH, serum content) to stabilize the compound. For zebrafish angiogenesis assays, use 10 µM doses in 0.1% DMSO .

- Metabolic interference : Test for pterin-conjugate formation (e.g., via LC-MS/MS) to identify transformation products that alter activity .

Q. What advanced analytical methods are suitable for studying its interaction with biological targets?

- Surface plasmon resonance (SPR) : Immobilize recombinant enzymes (e.g., dihydrofolate reductase) to measure binding kinetics (KD, kon/koff) .

- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with the pteridine-binding pocket, focusing on π-π stacking with 4-methoxyphenyl groups .

- Fluorescence quenching : Monitor intrinsic fluorescence (λex/λem = 330/470 nm) to detect binding-induced conformational changes .

Q. How can researchers design experiments to probe its metabolic stability in environmental or biological systems?

- Biotransformation assays : Incubate with activated sludge or liver microsomes. Identify TPs (transformation products) via high-resolution MS (e.g., Q-TOF) and compare retention times to synthetic standards .

- Isotope labeling : Use -labeled methyl groups to trace metabolic pathways in cell cultures .

- Kinetic analysis : Calculate half-life (t1/2) under varying pH (4–9) and temperature (25–37°C) to assess environmental persistence .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Co-crystallization : Add co-solvents (e.g., PEG 4000) or use hanging-drop vapor diffusion with 20% DMSO/water .

- Cryoprotection : Flash-cool crystals in liquid nitrogen with 25% glycerol to reduce lattice disorder .

- Synchrotron radiation : Use high-flux X-ray sources (e.g., Diamond Light Source) to resolve weak diffraction patterns from small crystals (<0.1 mm) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.